

KDOAM-25 Trihydrochloride: An In-depth Technical Guide for Researchers

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Compound of Interest

Compound Name: KDOAM-25 trihydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **KDOAM-25 trihydrochloride**, a potent and selective chemical probe for the KDM5 family of histone lysine demethylases. This document details its mechanism of action, biochemical and cellular activities, and provides exemplary experimental protocols for its use in research settings.

Introduction

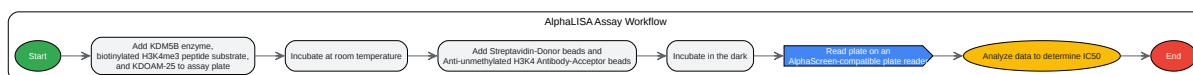
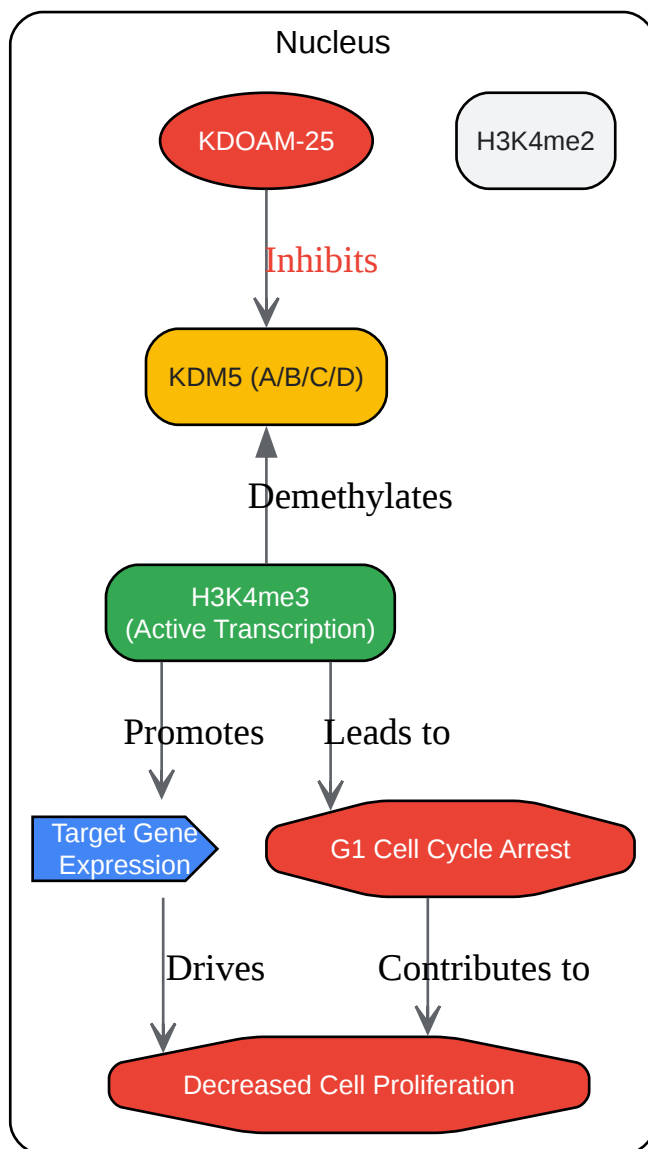
KDOAM-25 is a small molecule inhibitor of the KDM5 (Lysine-Specific Demethylase 5) family of enzymes, also known as the JARID1 (Jumonji AT-Rich Interactive Domain 1) family.^[1] These enzymes are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases that specifically remove methyl groups from lysine 4 of histone H3 (H3K4), particularly the di- and tri-methylated states (H3K4me2/3). The KDM5 family, comprising KDM5A, KDM5B, KDM5C, and KDM5D, are critical regulators of gene transcription, and their dysregulation has been implicated in various diseases, including cancer. KDOAM-25 serves as a valuable tool for elucidating the biological roles of the KDM5 family and for exploring their therapeutic potential.

Mechanism of Action

KDOAM-25 functions as a competitive inhibitor of the KDM5 enzymes, acting at the 2-oxoglutarate binding site. By occupying this site, it prevents the demethylation of H3K4me3 at transcriptional start sites. This leads to an increase in global H3K4me3 levels, a histone mark

associated with active gene transcription. The inhibition of KDM5 activity by KDOAM-25 ultimately results in cell cycle arrest and impairs cell proliferation in sensitive cell lines.[1][2]

Below is a diagram illustrating the signaling pathway affected by KDOAM-25.



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